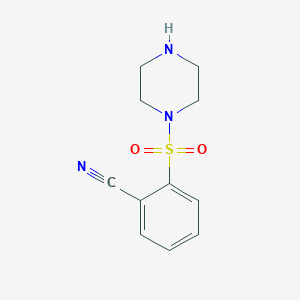

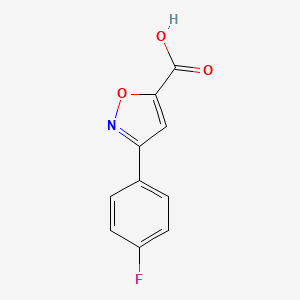

![molecular formula C13H18N6O B1299439 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide CAS No. 436092-91-0](/img/structure/B1299439.png)

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds that can help infer some aspects of the compound . The first paper discusses structures of acetamides with a difluoromethyl group and halogenated phenyl rings, which are structurally related to the target compound . The second paper examines a crystal structure of an acetamide with an amino group and a carboxamido group on an imidazole ring, which shares some functional group characteristics with the target compound .

Synthesis Analysis

Neither of the provided papers directly addresses the synthesis of "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide". However, the synthesis of related compounds typically involves the formation of acetamide linkages and the introduction of various substituents onto aromatic rings or heterocycles . The synthesis of such compounds would likely involve multiple steps, including amide bond formation, halogenation, and the introduction of amino groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that they can adopt specific shapes, such as a 'V' shape in the case of the halogenated phenyl acetamides . Intermolecular interactions, including hydrogen bonding and pi interactions, play a significant role in the crystal packing and overall 3-D structure of these molecules . These interactions are likely to be relevant to the target compound as well, influencing its molecular conformation and stability.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide". However, the presence of amino groups and acetamide linkages in related compounds suggests that they could participate in various chemical reactions, such as nucleophilic substitutions or interactions with electrophiles . The reactivity of the target compound would be influenced by the presence of these functional groups and the overall electronic structure of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially inferred from the related compounds discussed in the papers. For instance, the crystal structures of the compounds suggest that they may have solid-state properties conducive to forming stable crystals, which could be relevant for pharmaceutical applications . The presence of hydrogen bonding and other intermolecular interactions indicates that the target compound may have a relatively high melting point and could exhibit solubility in polar solvents.

Aplicaciones Científicas De Investigación

Tetrazole Derivatives in Medicinal Chemistry

Tetrazole moieties are recognized for their broad spectrum of biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory effects. Their utility stems from their ability to act as bioisosteres for the carboxylic acid group, enhancing lipophilicity and bioavailability while potentially reducing drug side effects. The synthesis of tetrazole derivatives and their diverse biological activities emphasize their significance in drug development and pharmacology (Patowary, Deka, & Bharali, 2021).

Acetamide Derivatives in Toxicology and Pharmacology

The investigation into acetamide and its derivatives, such as N,N-dimethylacetamide and N-methylacetamide, has expanded our understanding of their toxicological profiles. These compounds exhibit various biological effects, reflecting their commercial importance and the diversity of their potential impacts on human health. The review of their biological consequences highlights the need for continuous evaluation of their safety and efficacy in therapeutic applications (Kennedy, 2001).

AMPA Receptor Agonists for Depression Treatment

The exploration of AMPA receptor agonists reveals a promising avenue for depression treatment, inspired by the rapid and robust therapeutic effects of ketamine, an NMDA receptor antagonist. Research indicates that AMPA agonists also exhibit significant antidepressant effects with a rapid onset, underlining the potential for developing novel antidepressants based on this mechanism. This suggests that compounds affecting AMPA receptors, directly or indirectly, could offer new therapeutic strategies for depression (Yang et al., 2012).

Neuroprotective Properties of YM872

YM872 is highlighted for its selective, potent, and water-soluble properties as an AMPA receptor antagonist. Its potential neuroprotective effects, as demonstrated in preclinical trials, indicate its utility in treating acute stroke. The high solubility and specificity of YM872, along with its efficacy in reducing infarct volume in models of cerebral ischemia, underscore the potential therapeutic benefits of similar compounds in neuroprotection (Takahashi et al., 2006).

Propiedades

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O/c1-3-18(4-2)12(20)9-19-16-13(15-17-19)10-5-7-11(14)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIGFZCGKRODJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360626 |

Source

|

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide | |

CAS RN |

436092-91-0 |

Source

|

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

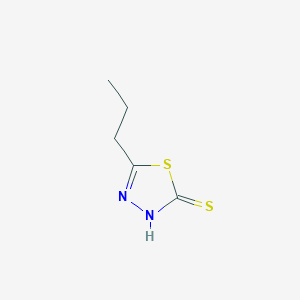

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

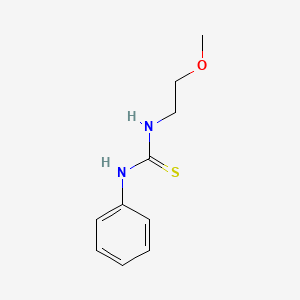

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

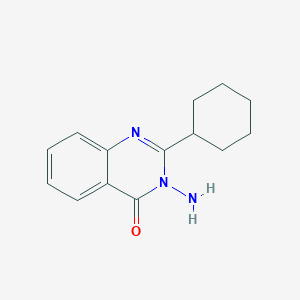

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)